REACTION_SMILES
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[Br:11][CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17].[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[H-:1].[Na+:2].[OH:3][c:4]1[cH:5][n:6][c:7]([CH3:10])[cH:8][cH:9]1>>[O:3]([c:4]1[cH:5][n:6][c:7]([CH3:10])[cH:8][cH:9]1)[CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(O)cn1
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Name
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Type
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product
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Smiles
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CCOC(=O)COc1ccc(C)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |